molecular formula C25H24N2O5 B11400091 2-(3-methoxypropyl)-1',6,7-trimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

2-(3-methoxypropyl)-1',6,7-trimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Cat. No.: B11400091
M. Wt: 432.5 g/mol
InChI Key: QRPYTWZZZPIHHH-UHFFFAOYSA-N
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Description

2-(3-METHOXYPROPYL)-1’,6,7-TRIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex heterocyclic compound that incorporates elements of chromene, pyrrole, and indole frameworks

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHOXYPROPYL)-1’,6,7-TRIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE typically involves multicomponent reactions. One efficient method involves the one-pot reaction of substituted methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . This approach is practical and yields diverse 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones under mild conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the multicomponent reaction approach suggests potential for industrial application, provided that the reaction conditions can be optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHOXYPROPYL)-1’,6,7-TRIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups on the chromene and indole moieties .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and reducing agents such as SnCl2·H2O . Reaction conditions typically involve mild temperatures and solvents like dioxane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative conditions can yield chromeno[2,3-b]indoles, while reductive conditions may produce indolo[2,3-b]quinolines .

Mechanism of Action

The mechanism of action of 2-(3-METHOXYPROPYL)-1’,6,7-TRIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE involves its interaction with specific molecular targets and pathways. For instance, as a PDE5 inhibitor, it works by blocking the degradation of cyclic guanosine monophosphate (cGMP), leading to vasodilation and reduced pulmonary arterial pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-METHOXYPROPYL)-1’,6,7-TRIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE apart is its unique spirocyclic structure, which imparts distinct chemical and biological properties. This structural uniqueness enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C25H24N2O5

Molecular Weight

432.5 g/mol

IUPAC Name

2-(3-methoxypropyl)-1',6,7-trimethylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione

InChI

InChI=1S/C25H24N2O5/c1-14-12-16-19(13-15(14)2)32-22-20(21(16)28)25(27(23(22)29)10-7-11-31-4)17-8-5-6-9-18(17)26(3)24(25)30/h5-6,8-9,12-13H,7,10-11H2,1-4H3

InChI Key

QRPYTWZZZPIHHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C4(C5=CC=CC=C5N(C4=O)C)N(C3=O)CCCOC

Origin of Product

United States

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